3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide
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Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. The reaction is usually carried out under acidic or basic conditions, often using dehydrating agents like phosphorus oxychloride or thionyl chloride.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group. This can be done using chlorophenyl halides in the presence of a base such as potassium carbonate.
Attachment of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with an appropriate nucleophile.
Formation of the propanamide moiety: This involves the reaction of the oxadiazole derivative with a propanoyl chloride or propanoic acid derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halides (e.g., chlorides, bromides) in the presence of a base, amines in the presence of a catalyst, alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting gene expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide: Similar structure with a different position of the chlorine atom.
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide: Similar structure with a different position of the fluorine atom.
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-chlorophenyl)propanamide: Similar structure with a different substituent on the phenyl ring.
Uniqueness
The uniqueness of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c18-12-6-2-1-5-11(12)17-21-16(24-22-17)10-9-15(23)20-14-8-4-3-7-13(14)19/h1-8H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKIIUSYUFYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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